(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
Description
Properties
CAS No. |
59126-63-5 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.426 |
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI Key |
QZNDMYQKEAEONA-OBKDMQGPSA-N |
SMILES |
CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Sodium-Aniline Reduction of Precursor Compounds
A foundational method for synthesizing related steroidal structures involves the sodium-aniline reduction of unsaturated precursors. For example, the preparation of 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol (CAS 14507-49-4) employs a two-stage reduction process:
Stage 1: Reducing Reagent Preparation
-
Reagents : Aniline, sodium metal, tetrahydrofuran (THF).
-
Conditions : Aniline is cooled to -5°C, followed by gradual addition of sodium metal. The mixture is stirred at -10–0°C for 20 minutes, then warmed to 60–70°C to form a blue sodium-anilino complex.
Stage 2: Reduction Reaction
-
Substrate : 18-Methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol (5 g) dissolved in THF.
-
Procedure : The substrate solution is cooled to -10°C and added dropwise to the sodium-anilino reagent. After 1.5 hours at 0°C, methanol is introduced to quench excess reductant. Acetic acid (30%) is then added to acidify the mixture, yielding a crude product.
-
Purification : The precipitate is filtered, washed to neutrality, and recrystallized from ethanol to achieve 86% yield.
Table 1: Reaction Conditions for Sodium-Aniline Reduction
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature | -10–0°C → 60 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol can be used as a starting material for the synthesis of more complex steroid derivatives.
Biology
In biological research, this compound may be studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine
Medically, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anabolic properties.
Industry
In industry, the compound might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol likely involves interaction with steroid hormone receptors, leading to changes in gene expression and cellular function. The molecular targets may include androgen or estrogen receptors, and the pathways involved could be related to hormone signaling.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
2-Methoxyestradiol (2ME2)
- Structural Features : Lacks the 13-ethyl and 3-sulfamoyl groups present in ESE-15-ol. Contains a 2-methoxy substituent and a hydroxyl group at position 17β.
- Pharmacological Properties: Inhibits HIF-1α and microtubule polymerization, but rapid metabolism by 17β-hydroxysteroid dehydrogenase limits bioavailability . Cytotoxic at micromolar concentrations, compared to ESE-15-ol’s nanomolar efficacy .
- Key Findings : Demonstrates anti-angiogenic and antiproliferative effects but requires high doses due to poor stability .
ESE-16
- Structural Features : A sister compound of ESE-15-ol with a similar scaffold but differing in the position of double bonds (estra-1,3,5(10),16-tetraene).
- Pharmacological Properties :
Ethylmetrienone (13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one)
- Structural Features : Replaces the 17β-hydroxyl group of ESE-15-ol with a ketone and lacks the 15-double bond.
- Pharmacological Properties :
Functional Analogues
EMBS (2-Ethyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrane-3,17-diyl bis(sulphamate))
- Structural Features : Contains dual sulfamate groups at positions 3 and 17, with a methyl group at position 13.
- Pharmacological Properties: Inhibits cancer cell proliferation at nanomolar concentrations but induces less autophagy than ESE-15-ol . Enhanced CAIX binding due to dual sulfamoylation .
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol (CAS 7443-72-3)
Data Table: Comparative Analysis of Key Compounds
Mechanistic and Pharmacokinetic Insights
Structural Determinants of Activity :
- The 13-ethyl group in ESE-15-ol enhances steric hindrance, improving microtubule binding specificity .
- The 3-sulfamoyl moiety increases solubility and CAIX affinity, localizing the compound to acidic tumor microenvironments .
- The 15-double bond is critical for radiosensitization, a feature absent in analogues like ESE-16 .
Metabolic Stability : ESE-15-ol’s sulfamoylation reduces first-pass metabolism, achieving a half-life 5–10× longer than 2ME2 .
Biological Activity
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a synthetic steroidal compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₂₂H₃₀O₃
- Molecular Weight : 346.48 g/mol
- CAS Number : 7443-72-3
The biological activity of this compound primarily involves its interaction with steroid hormone receptors. The compound exhibits affinity towards both estrogen and androgen receptors, influencing various cellular processes such as:
- Gene Expression : Modulating the transcription of genes involved in cell growth and differentiation.
- Hormonal Regulation : Acting as a potential agonist or antagonist depending on the target receptor and tissue type.
Estrogenic Activity
Research indicates that this compound demonstrates significant estrogenic activity. In vitro studies have shown that it can stimulate estrogen-responsive gene expression in human cell lines. This activity suggests potential applications in hormone replacement therapies and treatments for estrogen deficiency.
Anti-Cancer Potential
Several studies have investigated the anti-cancer properties of this compound. For instance:
- Case Study 1 : A study published in the Journal of Steroid Biochemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via ER signaling |
| HeLa (Cervical Cancer) | 7.2 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates it may inhibit pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory conditions.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against other similar compounds:
| Compound Name | Estrogenic Activity | Anti-Cancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Estradiol | Very High | High | Low |
| Tamoxifen | Moderate | High | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol, and what are their key reaction conditions?
- Methodology :
- Route 1 : Palladium-catalyzed hydrogenation of 13-ethyl-17α-ethynyl-3-methoxygona-2,5(10)-dien-17β-ol in pyridine, followed by hydrolysis with oxalic acid-methanol/dioxane to yield the target compound. Reaction conditions include 20-minute stirring in methanol with oxalic acid dihydrate and water .
- Route 2 : Oxidative dehydrogenation of mestranol (a related steroid) using 2,3-dichloro-5,6-dicyanoquinone (DDQ) in methanol. This method produces the tetraenol structure via photodecomposition .
- Key Parameters :
- Catalyst loading (e.g., 0.05 g palladium/calcium carbonate per 1 g substrate) .
- Solvent systems: Pyridine for hydrogenation; methanol/dioxane for hydrolysis .
Q. How is the structural characterization of this compound performed, and what spectroscopic data are critical for validation?
- Techniques :
- IR Spectroscopy : Hydroxyl (3396 cm⁻¹) and methoxy (≈2830–2960 cm⁻¹) stretches confirm functional groups. Carbonyl absence rules out ketone impurities .
- NMR :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.30–3.50 ppm. Ethyl groups show triplet/multiplet signals between δ 0.80–1.20 ppm .
- ¹³C NMR : C17-OH resonance at δ 70–80 ppm; tetraene carbons (C1, C3, C5, C15) in δ 120–130 ppm .
- HRMS : Molecular ion [M+H]⁺ at m/z 300.43 (C₂₀H₂₈O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in stereochemical assignments?
- Approach :
- X-ray Crystallography : Resolve ambiguities in ring conformations (e.g., cyclopenta-phenanthrene backbone) by analyzing torsion angles (e.g., C8–C14–C13–C17 = 112.88°) .
- Comparative Analysis : Cross-reference NMR data with structurally analogous steroids (e.g., mestranol derivatives) to validate shifts .
Q. What strategies improve the stability of this compound under experimental conditions?
- Methodology :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (observed in mestranol-derived analogues) .
- Solvent Selection : Use anhydrous dioxane or tetrahydrofuran (THF) to avoid hydrolysis of the methoxy group .
Q. How does the compound interact with estrogen receptors (ERα/ERβ), and what experimental models are suitable for assessing its bioactivity?
- Assay Design :
- Competitive Binding Assays : Use tritiated estradiol (³H-E2) and ERα-transfected HEK293 cells. Measure IC₅₀ values via scintillation counting .
- Transcriptional Activation : Luciferase reporter assays in MCF-7 cells (ERα-positive) to quantify agonist/antagonist activity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
